REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8]C)=[CH:4][C:3]=1[O:10][CH3:11].[Al+3].[Cl-].[Cl-].[Cl-].[C:16](Cl)(=[O:18])[CH3:17]>C(Cl)Cl>[Cl:1][C:2]1[C:3]([O:10][CH3:11])=[CH:4][C:5]([OH:8])=[C:6]([C:16](=[O:18])[CH3:17])[CH:7]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
4.94 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
4.58 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.03 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react for another 3 h at ambient temperature
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
Pouring
|
Type
|
EXTRACTION
|
Details
|
ice, twofold extraction with AcOEt
|
Type
|
WASH
|
Details
|
washing with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over magnesium sulfate, and evaporation of the solvents
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=C(C1)C(C)=O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.22 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |